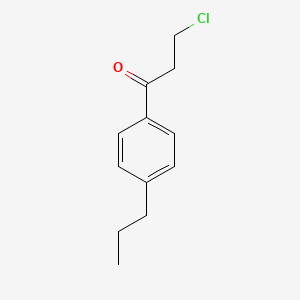![molecular formula C16H15N5O6 B14353320 1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine CAS No. 93009-94-0](/img/structure/B14353320.png)
1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
R1R2C=O+NH2NH2→R1R2C=NNH2+H2O
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques would be optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: As a probe for studying enzyme activities and protein interactions.
Medicine: Potential use in drug development and diagnostic assays.
Industry: Use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine would depend on its specific application. In biological systems, it might interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved would be specific to the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: Commonly used in the identification of carbonyl compounds.
3-Nitrophenylhydrazine: Used in various organic synthesis reactions.
Uniqueness
1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine is unique due to its specific structure, which combines multiple functional groups that can participate in diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
93009-94-0 |
|---|---|
Molekularformel |
C16H15N5O6 |
Molekulargewicht |
373.32 g/mol |
IUPAC-Name |
2,4-dinitro-N-[1-(3-nitrophenyl)butylideneamino]aniline |
InChI |
InChI=1S/C16H15N5O6/c1-2-4-14(11-5-3-6-12(9-11)19(22)23)17-18-15-8-7-13(20(24)25)10-16(15)21(26)27/h3,5-10,18H,2,4H2,1H3 |
InChI-Schlüssel |
FTADXBWUCGYWNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


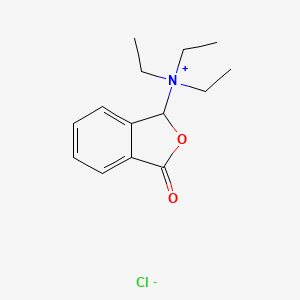
![1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14353252.png)
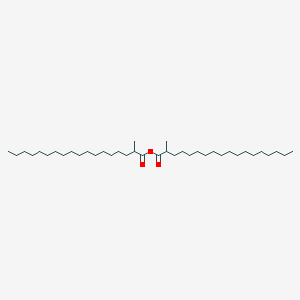
![8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL](/img/structure/B14353259.png)
![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
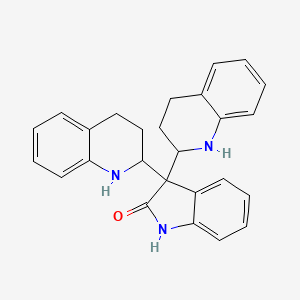
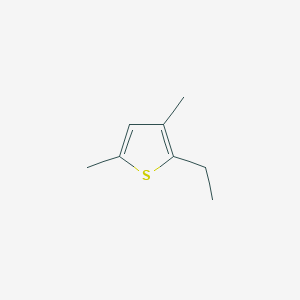
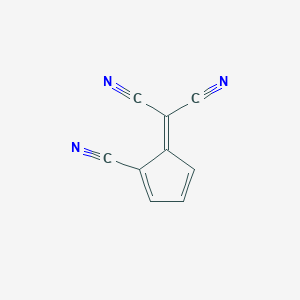
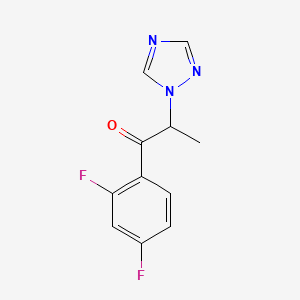
![{[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B14353300.png)
![2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14353304.png)
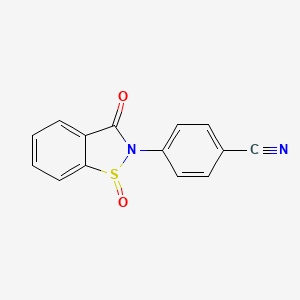
![Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester](/img/structure/B14353319.png)
